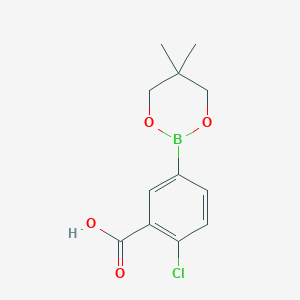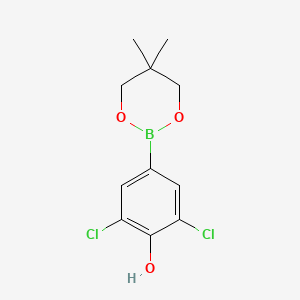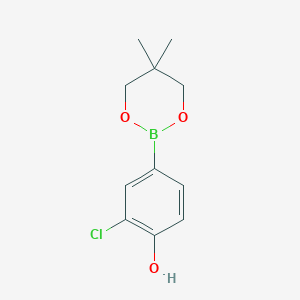![molecular formula C24H27NO5S B6363160 N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide CAS No. 1253528-15-2](/img/structure/B6363160.png)
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H27NO5S and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.16099414 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors: A Patent Review
Sulfonamides have been a cornerstone in the development of bacteriostatic antibiotics used to treat bacterial infections. Beyond their antibacterial applications, sulfonamides have found utility in various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral agents against HIV, anticancer agents, and drugs for Alzheimer’s disease. The versatility of sulfonamide compounds has made them valuable in developing drugs for conditions like cancer, glaucoma, inflammation, and dandruff. The ongoing research and patent literature from 2013 to the present have highlighted the expanding role of sulfonamide inhibitors in medicinal chemistry, underscoring their potential in addressing a wide range of health conditions (Gulcin & Taslimi, 2018).
Recent Advances in Sulfonamide-Based Medicinal Chemistry
Sulfonamide derivatives, following chemical modifications, have shown a broad spectrum of bioactivity, making them critical in medicinal applications. These derivatives are involved in treating infectious diseases, cancer, parasitic infections, inflammatory conditions, convulsions, glaucoma, diabetes, epilepsy, and other neurological diseases. The development of sulfonamide-based drugs continues to be a vibrant area of research, promising new therapeutic agents with high activity and low toxicity. This comprehensive review indicates a hopeful direction for the design of new sulfonamide drug molecules (He Shichao et al., 2016).
From Antibacterial to Antitumour Agents
Sulfonamides' role in medicinal chemistry has evolved from antibacterial agents to a broader spectrum of pharmacological applications, including antifungal, antiparasitic, antioxidant, and antitumor properties. The structural diversity and simplicity of synthesizing sulfonamides have facilitated the development of a variety of derivatives with significant biological activities. This shift highlights the importance of sulfonamides in the development of bioactive substances, especially in exploring potential antitumor properties (Helloana Azevedo-Barbosa et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5S/c1-3-28-23-15-10-19(18-24(23)29-4-2)16-17-25-31(26,27)22-13-11-21(12-14-22)30-20-8-6-5-7-9-20/h5-15,18,25H,3-4,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWISMAVMPZJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6363125.png)

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)

![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)

![N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide](/img/structure/B6363174.png)
![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)
